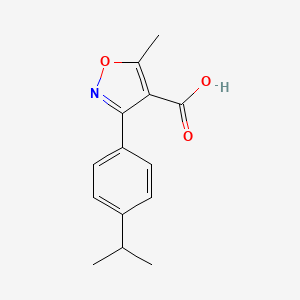

3-(4-Isopropylphenyl)-5-methylisoxazole-4-carboxylic acid

Description

3-(4-Isopropylphenyl)-5-methylisoxazole-4-carboxylic acid is a substituted isoxazole derivative featuring a carboxylic acid group at position 4, a methyl group at position 5, and a 4-isopropylphenyl moiety at position 3 of the isoxazole ring. Isoxazole derivatives are widely studied for their bioactivity, including antimicrobial, antioxidant, and receptor-modulating properties . The synthesis of such compounds typically involves condensation reactions between hydroxamoyl chlorides and β-keto esters, followed by hydrolysis to yield the carboxylic acid .

Properties

Molecular Formula |

C14H15NO3 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

5-methyl-3-(4-propan-2-ylphenyl)-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C14H15NO3/c1-8(2)10-4-6-11(7-5-10)13-12(14(16)17)9(3)18-15-13/h4-8H,1-3H3,(H,16,17) |

InChI Key |

OTBFBBGALSAZKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)C(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-isopropylphenyl)-5-methylisoxazole-4-carboxylic acid typically involves:

- Formation of the isoxazole ring system bearing the 5-methyl and 4-carboxylic acid substituents.

- Introduction of the 3-(4-isopropylphenyl) substituent through aromatic substitution or coupling reactions.

Due to the structural similarity, preparation methods of 5-methylisoxazole-4-carboxylic acid derivatives provide valuable insights, especially those involving the construction of the isoxazole ring via cyclization of β-ketoesters and hydroxylamine derivatives.

Key Intermediate Preparation

A pivotal intermediate in the synthesis of related compounds is ethyl-5-methylisoxazole-4-carboxylate, which can be prepared through the following steps:

- Condensation Reaction: Ethylacetoacetate reacts with triethyl orthoformate and acetic anhydride at elevated temperatures (75°C to 150°C) to form ethyl ethoxymethyleneacetoacetic ester.

- Cyclization: The ester is then cyclized with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salts at low temperatures (-20°C to 10°C) to yield ethyl-5-methylisoxazole-4-carboxylate.

This process benefits significantly from using hydroxylamine sulfate instead of hydroxylamine hydrochloride, resulting in a clearer reaction mixture and drastically reduced isomeric impurities (notably ethyl-3-methylisoxazole-4-carboxylate), which are problematic in prior art methods.

Conversion to Carboxylic Acid

The ester intermediate undergoes hydrolysis with a strong acid to afford 5-methylisoxazole-4-carboxylic acid. Crystallization of this acid is recommended to purify the product before subsequent transformations.

Formation of Acid Chloride and Aromatic Substitution

The purified 5-methylisoxazole-4-carboxylic acid is converted to its acid chloride using thionyl chloride, preferably anhydrous and optionally in solvents such as toluene, ethyl acetate, or chlorinated solvents.

The acid chloride is then reacted with an aromatic amine to introduce the aromatic substituent. For 3-(4-isopropylphenyl) substitution, a corresponding aniline derivative bearing the 4-isopropylphenyl moiety would be employed. The reaction is conducted at low temperatures (0°C to 50°C, preferably 0°C to 20°C) in the presence of an amine base such as triethylamine to neutralize generated hydrogen chloride and to facilitate coupling.

A reverse addition technique—slow addition of the aromatic amine and base mixture to the acid chloride under vigorous stirring—helps minimize by-product formation and localized basification that can lead to impurities.

Purification and Quality Control

The resulting product is purified by crystallization or chromatographic methods. High-performance liquid chromatography (HPLC) analysis is used to confirm purity, aiming for potencies of 99.8–100% and minimal by-products such as 2-cyanoacetoacetic-1-(4′-substituted phenyl)-anilide (CATA) and isomeric impurities below 0.1%.

Data Tables: Key Parameters and Conditions

| Step | Reagents/Conditions | Temperature Range | Notes |

|---|---|---|---|

| Condensation | Ethylacetoacetate, triethyl orthoformate, acetic anhydride | 75°C to 150°C | Forms ethyl ethoxymethyleneacetoacetic ester |

| Cyclization | Hydroxylamine sulfate, sodium acetate or trifluoroacetic acid salt | -20°C to 10°C | Produces ethyl-5-methylisoxazole-4-carboxylate |

| Hydrolysis | Strong acid (e.g., HCl) | Ambient to reflux | Yields 5-methylisoxazole-4-carboxylic acid |

| Acid chloride formation | Thionyl chloride (anhydrous), optional solvent (toluene preferred) | Ambient to reflux | Converts acid to acid chloride |

| Aromatic substitution | 4-Isopropylaniline, triethylamine | 0°C to 50°C (preferably 0°C to 20°C) | Reverse addition technique recommended |

| Purification and analysis | Crystallization, HPLC | Ambient | Target purity >99.8%, minimize CATA and isomeric impurities |

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropylphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Substitution: Substitution reactions can be carried out using reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the isoxazole ring.

Scientific Research Applications

3-(4-Isopropylphenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:

Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.

Biology: It may serve as a ligand in biochemical assays or as a probe in biological studies.

Medicine: The compound has potential as a pharmaceutical intermediate or as a lead compound in drug discovery.

Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Isopropylphenyl)-5-methylisoxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding, π-π interactions, or hydrophobic interactions with target proteins, influencing their function. The carboxylic acid group can also play a role in binding to active sites or catalytic residues.

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Halogen Substituents (Cl, F, Br) : Increase molecular weight and intermolecular interactions (e.g., halogen bonding), leading to higher melting points and moderate solubility in polar aprotic solvents .

- Methoxy Group (OCH₃) : Enhances polarity, improving solubility in polar solvents compared to halogens .

- Isopropyl Group : Likely reduces melting point due to steric hindrance and decreases aqueous solubility due to hydrophobicity.

Biological Activity

3-(4-Isopropylphenyl)-5-methylisoxazole-4-carboxylic acid is a compound belonging to the isoxazole family, known for its diverse biological activities. Isoxazoles have been recognized for their potential in medicinal chemistry, particularly in the development of therapeutics for various diseases, including cancer and infections. This article reviews the biological activity of this specific compound, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a five-membered isoxazole ring, which is crucial for its biological activity. The presence of the isopropyl group on the phenyl ring enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antitumor Activity

Research indicates that isoxazole derivatives exhibit significant antitumor properties. For instance, a study highlighted that compounds similar to 3-(4-Isopropylphenyl)-5-methylisoxazole-4-carboxylic acid showed promising activity against various cancer cell lines by inhibiting key enzymes involved in tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .

Antimicrobial Properties

Isoxazoles have also been studied for their antimicrobial effects. The compound has demonstrated activity against several bacterial strains, suggesting potential as an antimicrobial agent. For example, derivatives have shown inhibition of bacterial growth in vitro, indicating their utility in treating infections .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. Isoxazole derivatives have been linked to the modulation of neurotransmitter systems and neuroinflammation pathways, making them candidates for further investigation in neurodegenerative diseases .

Case Studies

-

Antitumor Activity Study

- Objective : To evaluate the antitumor efficacy of 3-(4-Isopropylphenyl)-5-methylisoxazole-4-carboxylic acid.

- Methodology : In vitro assays were conducted on various cancer cell lines.

- Findings : The compound exhibited IC50 values in low micromolar ranges against breast and colon cancer cells, indicating potent antitumor activity .

-

Antimicrobial Efficacy

- Objective : To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion and broth microdilution methods were employed.

- Results : The compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Pharmacological Profile

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-(4-Isopropylphenyl)-5-methylisoxazole-4-carboxylic acid?

- Methodology : Begin with a cyclocondensation reaction between an appropriate β-keto ester and hydroxylamine to form the isoxazole core. Subsequent functionalization via Suzuki-Miyaura coupling can introduce the 4-isopropylphenyl group. Purification steps should involve column chromatography and recrystallization, with structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS). Comparative analysis with analogous esters (e.g., ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate in ) can guide optimization .

Q. Which analytical techniques are optimal for confirming purity and structural integrity?

- Methodology : Use HPLC with UV detection (λ = 254 nm) to assess purity (>95%). Structural confirmation requires H/C NMR to verify substituent positions and coupling constants. Infrared spectroscopy (IR) can identify carboxylic acid C=O stretching (~1700 cm). Cross-reference with crystallographic data from structurally similar compounds (e.g., unit cell parameters in ) ensures accuracy .

Q. What safety protocols are critical during experimental handling?

- Methodology : Implement fume hood use to avoid inhalation of fine particles. Wear nitrile gloves and lab coats to prevent dermal exposure. Store the compound in airtight containers at 2–8°C, away from light, as recommended for analogous carboxylic acids ( ). Emergency procedures include immediate rinsing with water for eye/skin contact and activated charcoal administration for accidental ingestion .

Q. How should researchers optimize storage conditions to ensure compound stability?

- Methodology : Conduct accelerated stability studies under varying temperatures (e.g., 25°C, 40°C) and humidity levels (40–75% RH). Monitor degradation via HPLC and FTIR. Results should align with guidelines for related isoxazole derivatives, which emphasize desiccated, low-temperature storage to prevent hydrolysis or oxidation ( ) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation and intermolecular interactions of this compound?

- Methodology : Grow single crystals via slow evaporation in a solvent mixture (e.g., ethanol/water). Collect diffraction data using a MoKα source (λ = 0.71073 Å) and solve the structure with SHELX. Compare unit cell parameters (e.g., monoclinic P21/c space group, β = 97.22°) and hydrogen-bonding networks to methoxy-substituted analogs ( ). Density functional theory (DFT) can validate torsional angles .

Q. What strategies address contradictions between experimental and computational spectroscopic data?

- Methodology : Perform time-dependent DFT (TD-DFT) calculations to simulate UV-Vis spectra. Discrepancies in λmax may arise from solvent effects or basis set limitations. Validate NMR chemical shifts using gauge-including atomic orbital (GIAO) methods. Adjust computational parameters (e.g., solvent model: PCM) to match empirical conditions .

Q. How does the isopropyl substituent influence electronic properties compared to methoxy analogs?

- Methodology : Compare frontier molecular orbitals (HOMO/LUMO) via DFT calculations. The electron-donating isopropyl group may raise HOMO energy, enhancing electrophilicity. Experimentally, assess redox behavior via cyclic voltammetry and compare to 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid ( ). Substituent effects on bioactivity can be probed through kinase inhibition assays .

Q. How to design experiments evaluating this compound as a kinase inhibitor?

- Methodology : Use molecular docking (AutoDock Vina) to predict binding affinity toward ATP-binding pockets (e.g., tyrosine kinases). Validate with in vitro assays measuring IC50 values against recombinant kinases. Structural analogs like Leflunomide ( ) suggest potential immunosuppressive applications. Include positive controls (e.g., staurosporine) and assess cytotoxicity via MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.